Positional Isomerism Dictates Intramolecular Se⋯O Contact: A Crystallographic Differentiator
Single-crystal X-ray diffraction analysis reveals that the ortho-methylseleno positional isomer (2-methylseleno-N-phenylbenzamide, CAS 60940-24-1) exhibits a close intramolecular Se⋯O contact of 2.829(2) Å between the selenium atom and the amide carbonyl oxygen [1]. This non-bonded interaction, which is below the sum of van der Waals radii (Se + O ≈ 3.4 Å), stabilizes a specific molecular conformation where the N-phenylbenzamide group is oriented such that the amide nitrogen points away from the selenium center [1]. In N-(Methylselanyl)-N-phenylbenzamide (142206-50-6), the selenium atom is bonded directly to the amide nitrogen rather than the ortho position of the aromatic ring, which precludes this specific Se⋯O intramolecular contact geometry. No crystallographic data are available for 142206-50-6 itself; however, the positional difference definitively alters the three-dimensional molecular architecture and the potential for selenium-oxygen non-bonded interactions [1]. The sulfur analog (2-methylthiobenzanilide) lacks this Se⋯O interaction entirely and exhibits different electrochemical behavior [2]. This structural distinction directly impacts the compound's coordination chemistry, redox potential, and suitability as a ligand or synthetic intermediate.
| Evidence Dimension | Intramolecular Se⋯O contact distance (non-bonded interaction) |
|---|---|
| Target Compound Data | Not applicable (Se bonded to N, precludes ortho-Se⋯O geometry) |
| Comparator Or Baseline | 2-methylseleno-N-phenylbenzamide (CAS 60940-24-1): Se⋯O distance = 2.829(2) Å |
| Quantified Difference | Ortho isomer exhibits measurable Se⋯O close contact (below van der Waals sum of ≈3.4 Å); N-methylselanyl isomer lacks this interaction |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; CCDC reference 127005 |
Why This Matters
This structural difference predicts divergent coordination chemistry and redox behavior, making the N-methylselanyl isomer a distinct chemical entity for applications where N–Se bonding (rather than aryl–Se bonding) is required, such as in the synthesis of N–Se–N heterocycles or as a precursor to N-selenenyl amide derivatives.
- [1] Fong MC, Gable RW, Schiesser CH. N-Phenyl-2-(triphenylstannylseleno)benzamide and 2-methylseleno-N-phenylbenzamide. Acta Crystallographica Section C. 1996;52(8):1886-1889. View Source
- [2] Dakova B, Lamberts L, Evers M. Electrochemical behaviour of pharmacologically interesting seleno-organic compounds—part 3. Ortho methylseleno benzanilides. Electrochimica Acta. 1994;39(4):501-505. View Source
